![molecular formula C25H28N2O6 B2874932 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2490401-64-2](/img/structure/B2874932.png)

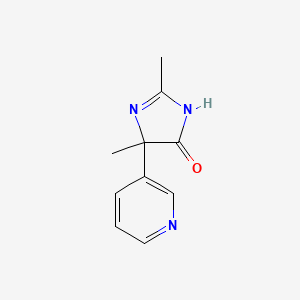

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

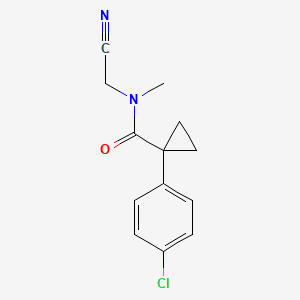

The compound contains several functional groups including a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a carboxylic acid group. The Fmoc group is a common protecting group used in peptide synthesis. The azetidine ring is a four-membered heterocyclic ring containing nitrogen. The carboxylic acid group is a common functional group that can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the azetidine ring. The Fmoc group is likely to be on one end of the molecule, with the carboxylic acid group on the other end .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The Fmoc group could be removed under mildly acidic conditions, revealing a free amino group. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Biological Activity

The compound is involved in the synthesis of a new class of heteroatom-activated beta-lactam antibiotics, showing significant activity predominantly against Gram-negative bacteria (S. Woulfe, M. Miller, 1985). Its role in protecting hydroxy-groups during synthesis, particularly in the context of nucleotide and peptide chemistry, is highlighted by its use in the synthesis of an octathymidylic acid fragment (C. Gioeli, J. Chattopadhyaya, 1982).

Antibacterial and Antimicrobial Activities

Several compounds synthesized from the chemical backbone of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid have been evaluated for their in vitro growth inhibitory activity against various microbes, showing promising results (N. Desai, D. Dave, M. Shah, G. Vyas, 2001). The synthesis of N-substituted hydroxamic acids from N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines demonstrates the compound's utility in generating structurally diverse molecules with potential biological activities (Sarah L. Mellor, W. Chan, 1997).

Metal Ion Interactions

Research has also explored the interaction of this chemical structure with Zn(II), Cd(II), and Pt(II) metal ions, leading to complexes with anti-inflammatory drugs, demonstrating a potential for the development of novel therapeutic agents (C. Dendrinou-Samara, G. Tsotsou, L. Ekateriniadou, A. Kortsaris, C. Raptopoulou, A. Terzis, D. Kyriakidis, D. Kessissoglou, 1998).

Comparative Studies

The compound's framework has been examined in comparative studies of its analogs, particularly in understanding the biological activity differences between oxamazins and thiamazins, which provides insights into the structural and physicochemical requirements for antibacterial activity (D. B. Boyd, C. Eigenbrot, J. Indelicato, M. Miller, C. Pasini, S. Woulfe, 1987).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-21(22(28)29)15-12-27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDMEQDFDFGTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)

![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)